3-(2-Nitroethenyl)pyridine hydrochloride
Description
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Properties
IUPAC Name |
3-(2-nitroethenyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2.ClH/c10-9(11)5-3-7-2-1-4-8-6-7;/h1-6H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOQVRHFUYOWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120208-28-8 | |
| Record name | Pyridine, 3-(2-nitroethenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120208-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Pharmacological potential of nitrovinyl pyridine derivatives
An In-depth Technical Guide to the Pharmacological Potential of Nitrovinyl Pyridine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
Nitrovinyl pyridine derivatives represent a compelling class of heterocyclic compounds characterized by a pyridine ring functionalized with a nitrovinyl group (–CH=CH–NO₂). The unique electronic properties of this scaffold, arising from the potent electron-withdrawing nature of the nitro group in conjugation with the pyridine ring, render these molecules highly reactive as Michael acceptors. This inherent reactivity is the foundation for their broad and potent pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of nitrovinyl pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and mechanistic pathways are presented to provide researchers and drug development professionals with a thorough understanding of this promising molecular class.
Introduction: The Nitrovinyl Pyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif found in numerous FDA-approved drugs and biologically active molecules, prized for its diverse biological activities.[1] The addition of a nitrovinyl substituent dramatically alters the molecule's electronic profile. The nitro group is a strong electron-withdrawing group, which, through resonance, delocalizes electron density across the vinyl bridge and into the pyridine ring.[2] This creates a highly electrophilic β-carbon on the vinyl group, making it susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA. This reactivity as a Michael acceptor is central to the biological effects of many nitro-containing compounds.[3] Consequently, nitrovinyl pyridine derivatives are being actively investigated for a range of therapeutic applications.
Synthesis of Nitrovinyl Pyridine Derivatives
The primary synthetic route to nitrovinyl pyridine derivatives is the Henry reaction, also known as the nitroaldol reaction. This involves the condensation of a pyridinecarboxaldehyde with a nitroalkane (like nitromethane) under basic conditions, followed by dehydration of the resulting nitro-alcohol intermediate to yield the final nitrovinyl pyridine product.
General Synthesis Workflow
The following diagram illustrates the typical two-step synthesis process.
Caption: Potential mechanisms of anticancer activity for nitrovinyl pyridine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxic effects of nitrovinyl pyridine derivatives on a cancer cell line, such as the MCF-7 breast cancer line. [4] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Nitrovinyl pyridine derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitrovinyl pyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity
Nitro-containing compounds, such as the well-known nitrofuran and nitroimidazole classes, are potent antimicrobial agents. [3][5]Nitrovinyl pyridines share key mechanistic features with these established drugs.
Mechanism of Action
The antimicrobial efficacy of nitrovinyl pyridines hinges on the reductive activation of the nitro group by microbial nitroreductase enzymes. [3]
-
Reductive Activation: Inside the microbial cell (bacterial or fungal), the nitro group undergoes a series of single-electron reductions, catalyzed by nitroreductases, to form highly reactive intermediates, including the nitro anion radical, nitroso, and hydroxylamine species.
-
Macromolecular Damage: These reactive intermediates are cytotoxic and can covalently bind to and damage critical macromolecules, including DNA, RNA, and proteins, leading to metabolic disruption and cell death. [3] This mechanism is particularly effective because the required nitroreductases are often more active in anaerobic or microaerophilic pathogens, and the reactive intermediates are rapidly quenched by oxygen in mammalian cells, providing a degree of selective toxicity.
Data Presentation: Antimicrobial Potency
The effectiveness of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC).
| Compound Class | Organism | MIC Range (µg/mL) | Reference |
| Pyridine Derivatives | S. aureus | 15.6 - 62.5 | [3] |
| Pyridine Derivatives | B. subtilis | 0.039 - 2.18 | [6][7] |
| Pyridine Derivatives | E. coli | 2.18 - >100 | [7] |
| Nitroacridine Derivatives | C. albicans | 16 - 64 | [8] |
Note: Data is for related pyridine and nitro-containing derivatives, indicating the potential of the combined scaffold.
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Nitrovinyl pyridine derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from one column to the next across the plate.
-
Inoculation: Dilute the standardized bacterial inoculum 1:100 in MHB. Add 50 µL of this diluted inoculum to each well, resulting in a final inoculum of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control for growth (wells with inoculum but no compound) and a negative control for sterility (wells with MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Anti-inflammatory Potential
Chronic inflammation is a key driver of many diseases. Pyridine and its derivatives have been investigated as anti-inflammatory agents, primarily through their ability to modulate the production of inflammatory mediators. [9][10][11]
Mechanism of Action
The anti-inflammatory effects of these compounds can be attributed to several mechanisms:
-
COX-2 Inhibition: A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins. [11]Pyrimidine derivatives have shown high selectivity towards COX-2. [12]2. Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the expression and release of key inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukins (e.g., IL-6), and inducible nitric oxide synthase (iNOS). [9]3. Iron Chelation: Some pyridine derivatives possess iron-chelating properties. Since key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent (contain iron), chelating iron can inhibit their activity and thus reduce inflammation. [10] The following diagram shows the role of COX enzymes in the inflammatory cascade.
Caption: Inhibition of the COX-2 pathway as a mechanism of anti-inflammatory action.
Conclusion and Future Perspectives
Nitrovinyl pyridine derivatives are a versatile and pharmacologically potent class of compounds. Their inherent reactivity as Michael acceptors, combined with the proven biological relevance of the pyridine scaffold, makes them promising candidates for further drug development. The primary areas of interest—oncology, infectious diseases, and inflammatory disorders—remain major challenges in global health. Future research should focus on synthesizing libraries of these derivatives to establish clear structure-activity relationships (SAR), optimizing for potency against specific targets while minimizing off-target toxicity. Advanced studies into their metabolic stability, pharmacokinetic profiles, and in vivo efficacy are critical next steps to translate their pharmacological potential into viable therapeutic agents.
References
- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candid
- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv
- Mechanism of action of 5-nitro-2'-deoxyuridine. (N/A). PubMed.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (N/A). Google Scholar.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity rel
- New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro. (N/A). PMC - NIH.
- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (N/A). Google Scholar.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (N/A). PMC - NIH.
- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). NIH.
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (N/A). MDPI.
- [Preparation of 1-(2-nitrovinyl)
- Antimicrobial Activity of Nitroaromatic Deriv
- A new 1-nitro-9-aminoacridine derivative targeting yeast topoisomerase II able to overcome fluconazole-resistance. (2021). PubMed.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Nitro Compounds and Their Derivatives in Organic Synthesis. (N/A). MDPI Books.
- Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone deriv
- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (N/A). PubMed.
- Nitroxides as Antioxidants and Anticancer Drugs. (2017). PMC - NIH.
- Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (N/A).
- Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable C
- Pharmacological potentials of pyrimidine derivative: A review. (2015).
- Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. (2005). PubMed.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro Compounds and Their Derivatives in Organic Synthesis | MDPI Books [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. amhsr.org [amhsr.org]
- 5. New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new 1-nitro-9-aminoacridine derivative targeting yeast topoisomerase II able to overcome fluconazole-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and identifiers for 3-(2-Nitroethenyl)pyridine hydrochloride
Executive Summary
3-(2-Nitroethenyl)pyridine (also known as 3-(2-nitrovinyl)pyridine) is a critical pyridine derivative used primarily as a synthetic intermediate in the development of nitrogen-containing heterocycles, including azaindoles and nornicotine derivatives.[1] While the free base is the primary commercial form, the hydrochloride salt is frequently generated in situ or isolated to enhance stability and water solubility during drug development workflows.
This technical guide provides a definitive reference for the identification, synthesis, and handling of this compound, addressing the specific ambiguity surrounding its CAS registry and providing a robust protocol for its preparation and conversion.
Part 1: Chemical Identity & Identifiers[3][4]
The CAS Registry Ambiguity
Researchers must note a critical distinction in database indexing for this compound. The Free Base is the standard indexed entity. The Hydrochloride Salt often lacks a unique, separate CAS number in public registries (PubChem, ChemSpider) and is typically identified by the parent CAS number with a salt designation.
Primary Identifiers (Free Base):
| Identifier Type | Value | Context |
| CAS Number | 3156-52-3 | General / Unspecified Isomer |
| CAS Number | 22568-11-2 | Explicit (E)-Isomer (Trans) |
| IUPAC Name | 3-[(E)-2-nitroethenyl]pyridine | Systematic Name |
| Common Name | 3-(2-Nitrovinyl)pyridine | Laboratory shorthand |
| Molecular Formula | C₇H₆N₂O₂ | Free Base |
| SMILES | [O-]\C=C\c1cccnc1 | Isomeric SMILES |
| InChIKey | LKNPLDRVWHXGKZ-UHFFFAOYSA-N | Standard Key |
Derived Identifiers (Hydrochloride Salt):
| Identifier Type | Value | Notes |
| Chemical Name | 3-(2-Nitroethenyl)pyridine Hydrochloride | Salt Form |
| Molecular Formula | C₇H₆N₂O₂ · HCl | Stoichiometry 1:1 |
| Molecular Weight | 186.60 g/mol | Calculated (150.14 + 36.46) |
| CAS Convention | 3156-52-3 (HCl) | Vendor/Internal Designation |
Part 2: Structural Analysis & Properties
The compound features a pyridine ring substituted at the 3-position with a nitroalkene group. The conjugation between the pyridine ring, the alkene, and the nitro group creates a "push-pull" electronic system, making the
Physicochemical Data[7]
| Property | Free Base (Experimental) | Hydrochloride Salt (Technical) |
| Appearance | Light yellow to brown crystalline powder | Off-white to pale yellow solid |
| Melting Point | 140 – 145 °C [1, 2] | > 200 °C (Decomposes) [Est.] |
| Solubility | Soluble in DMSO, Methanol, DCM | Soluble in Water, Methanol |
| pKa (Pyridine N) | ~3.5 (Estimated) | N/A (Protonated) |
| Stability | Sensitive to light; Heat sensitive | Hygroscopic; Store desiccated |
Technical Insight: The free base is a Flammable Solid (H228) .[2] The nitro group adds energetic potential. The hydrochloride salt significantly reduces volatility but increases hygroscopicity, requiring storage under inert atmosphere (Argon/Nitrogen).
Part 3: Synthesis & Preparation Protocols[6][10]
The synthesis follows a classic Henry Reaction (Nitroaldol Condensation) followed by dehydration. The hydrochloride salt is generated in a final precipitation step to ensure high purity.
Reaction Pathway Diagram
Figure 1: Synthetic route from Nicotinaldehyde to the Hydrochloride salt via Henry Reaction.
Detailed Protocol
Step 1: Henry Reaction (Synthesis of Free Base)
-
Reagents: 3-Pyridinecarboxaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.5 eq).
-
Procedure: Dissolve aldehyde in nitromethane. Add ammonium acetate. Reflux at 100°C for 2-4 hours.
-
Workup: Cool to room temperature. The product may precipitate upon cooling or require removal of excess nitromethane under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Ethyl Acetate/Hexane) to isolate the yellow crystalline solid.
Step 2: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve 1.0 g of 3-(2-Nitroethenyl)pyridine (Free Base) in 10 mL of anhydrous Ethanol or Dichloromethane (DCM).
-
Acidification: Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
Precipitation: A pale precipitate will form immediately. Stir for 30 minutes at 0°C.
-
Isolation: Filter the solid under vacuum/inert gas. Wash with cold diethyl ether to remove unreacted free base.
-
Drying: Dry under high vacuum at 40°C for 4 hours.
Part 4: Applications in Drug Development
This compound serves as a versatile "Michael Acceptor" in the synthesis of complex heterocycles.
Key Reaction Classes
-
Reduction to Amines: Catalytic hydrogenation (Pd/C) or hydride reduction (LiAlH₄) converts the nitroalkene to 3-(2-aminoethyl)pyridine , a precursor to nornicotine analogs.
-
Indole Synthesis: Reductive cyclization (e.g., using Phosphites or Iron/Acetic Acid) yields azaindoles , which are privileged scaffolds in kinase inhibitors.
-
Diels-Alder Cycloaddition: Acts as an electron-deficient dienophile for constructing bicyclic pyridine derivatives.
Application Workflow
Figure 2: Downstream applications in medicinal chemistry.
Part 5: Handling & Safety (SDS Highlights)
Hazard Classification (GHS):
-
H228: Flammable solid (Free Base).
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood.
-
Storage: Store at 2-8°C. The HCl salt is hygroscopic; store under nitrogen or argon.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which will deprotonate the salt back to the free base).
References
-
Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 3-[(E)-2-Nitroethenyl]pyridine. Retrieved from
-
ChemicalBook. (2024). 3-(2-Nitroethenyl)pyridine Properties and CAS Data. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-(2-Nitro-vinyl)-pyridine AldrichCPR. Retrieved from
-
PubChem. (n.d.). Compound Summary: 3-(2-Nitroethenyl)pyridine.[2] National Library of Medicine. Retrieved from
Sources
Methodological & Application
Synthesis of 3-(2-Nitroethenyl)pyridine hydrochloride via Henry reaction
Application Note: Synthesis of 3-(2-Nitroethenyl)pyridine Hydrochloride via Henry Reaction
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-(2-nitroethenyl)pyridine hydrochloride (also known as 3-nitrovinylpyridine HCl). This compound is a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists and tryptamine analogs. The method utilizes a modified Henry reaction (Nitroaldol condensation) driven by ammonium acetate in acetic acid, facilitating direct dehydration to the alkene.[1] This is followed by a controlled anhydrous salt formation to yield the stable hydrochloride salt.
Key Advantages of this Protocol:
-
One-Pot Condensation-Dehydration: Avoids isolation of the unstable
-nitroalcohol intermediate. -
High Purity: Specific workup removes polymerization byproducts common in nitroalkene synthesis.
-
Stability: Immediate conversion to the HCl salt mitigates the storage instability of the free base.
Scientific Background & Reaction Mechanism
The synthesis proceeds via the condensation of 3-pyridinecarboxaldehyde (Nicotinaldehyde) with nitromethane . While a standard basic Henry reaction (e.g., NaOH/MeOH) yields a
Mechanism Description:
-
Activation: Ammonium acetate dissociates; ammonia forms an imine/iminium ion with the aldehyde, increasing electrophilicity.
-
Deprotonation: Acetate acts as a base to deprotonate nitromethane, generating the nitronate anion.
-
Nucleophilic Attack: The nitronate attacks the activated aldehyde/imine.
-
Elimination: Spontaneous elimination of water (or ammonia from the intermediate) yields the nitroalkene.
Figure 1: Mechanistic pathway of the ammonium acetate-mediated Henry condensation-dehydration.
Safety & Hazard Assessment (Critical)
| Reagent | Hazard Class | Critical Safety Note |
| Nitromethane | Explosive / Flammable | High Risk. Can detonate under high heat/confinement or if sensitized by amines/strong bases. Do not heat pure nitromethane. Use a blast shield. |
| 3-Pyridinecarboxaldehyde | Irritant / Sensitizer | Air-sensitive. Store under inert gas. Causes skin/eye irritation.[2] |
| Ammonium Acetate | Irritant | Hygroscopic.[2] Keep dry to ensure reaction efficiency. |
| HCl (Gas/Dioxane) | Corrosive / Toxic | Causes severe burns. Use only in a functioning fume hood. |
Operational Safety Rule:
-
Never distill the reaction mixture to dryness if unreacted nitromethane is present.
-
Quench residual nitromethane before disposal.
-
Perform all reactions behind a safety sash/blast shield.
Materials & Equipment
Reagents:
-
3-Pyridinecarboxaldehyde (CAS: 500-22-1), >98% purity.[3]
-
Nitromethane (CAS: 75-52-5), ReagentPlus grade.
-
Ammonium Acetate (CAS: 631-61-8), anhydrous.
-
Glacial Acetic Acid.
-
Hydrochloric acid (4M in Dioxane or anhydrous gas).
-
Solvents: Dichloromethane (DCM), Ethanol (absolute), Diethyl Ether (anhydrous).
Equipment:
-
Three-neck round-bottom flask (RBF) with reflux condenser.
-
Nitrogen/Argon inert gas line.
-
Temperature controller with oil bath.
-
Rotary evaporator.
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Step 1: Synthesis of 3-(2-Nitroethenyl)pyridine (Free Base)
-
Setup: Flame-dry a 250 mL three-neck RBF equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Under nitrogen flow, add:
-
Reaction: Heat the mixture to 90–100°C (oil bath temperature) with vigorous stirring.
-
Observation: The solution will darken (yellow to orange/brown) as the conjugated system forms.
-
Duration: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. Reaction is typically complete in 2–4 hours .
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water .
-
Neutralize carefully with saturated aqueous
or until pH ~8. Caution: Vigorous foaming ( ). -
Extract with Dichloromethane (DCM) (
mL).
-
-
Purification:
-
Combine organic layers and wash with brine (
mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.[1] -
Recrystallization: The crude solid is often yellow/brown. Recrystallize from hot Ethanol or Toluene to obtain bright yellow needles.
-
Yield Target: 65–75% (approx. 10–11 g).
-
MP (Free Base): 89–93°C [1].
-
Step 2: Conversion to Hydrochloride Salt
The free base is stable but can polymerize over time. The HCl salt is the preferred form for storage and biological testing.
-
Dissolution: Dissolve 5.0 g (33.3 mmol) of the purified free base in 50 mL of anhydrous Ethanol .
-
Note: If the solution is cloudy, filter through a pad of Celite.[1]
-
-
Acidification: Cool the solution to 0°C in an ice bath.
-
Method A (Preferred): Add 4M HCl in Dioxane (10 mL, 40 mmol, 1.2 eq) dropwise.
-
Method B: Bubble anhydrous HCl gas through the solution for 5–10 minutes.
-
-
Precipitation: A pale yellow to off-white precipitate should form immediately.
-
Add 100 mL of anhydrous Diethyl Ether to complete the precipitation.
-
Stir at 0°C for 30 minutes.
-
-
Isolation: Filter the solid under vacuum/inert atmosphere (hygroscopic).
-
Wash the cake with cold Diethyl Ether (
mL).
-
-
Drying: Dry in a vacuum desiccator over
or KOH pellets for 12 hours.
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for synthesis and salt formation.[3][4]
Analytical Characterization
| Parameter | Specification (HCl Salt) | Notes |
| Appearance | Pale yellow to off-white powder | Free base is bright yellow. |
| Melting Point | 220–225°C (dec) | Free base melts at ~90°C. Salt decomposes upon melting. |
| 1H NMR (DMSO-d6) | Characteristic downfield shift of pyridine protons due to protonation [2].[1] | |
| IR Spectroscopy | 1520, 1340 cm | Strong nitro bands remain; broad N-H stretch ~2800-3000 cm |
| Solubility | Water, Methanol, DMSO | Insoluble in Ether, Hexane, DCM.[1] |
Troubleshooting & Optimization
-
Low Yield: Often caused by incomplete dehydration (stopping at the alcohol) or Michael addition of the nitromethane to the product.
-
Fix: Ensure temperature is maintained at 95–100°C. Do not extend reaction time beyond 4 hours to prevent polymerization.
-
-
Oiling Out: If the product oils out during recrystallization, the solution is too concentrated or contains residual acetic acid.[1]
-
Fix: Add a seed crystal or scratch the glass. Ensure all acetic acid is removed during the bicarbonate wash.
-
-
Hygroscopicity: The HCl salt absorbs water rapidly, turning into a sticky gum.[1]
-
Fix: Handle in a glovebox or dry room if possible. Store in a desiccator.
-
References
-
TCI Chemicals. Product Specification: 3-[(E)-2-Nitroethenyl]pyridine. Retrieved from .
-
Bakke, J. M., et al. (1999). "The Synthesis of
-nitropyridine compounds." Acta Chemica Scandinavica, 53, 141.[1] . -
Organic Chemistry Portal. "Henry Reaction (Nitroaldol Reaction)." .
-
Master Organic Chemistry. "The Henry Reaction." .
-
Fisher Scientific. Safety Data Sheet: Nitromethane. .
Sources
Catalytic reduction of 3-(2-Nitroethenyl)pyridine hydrochloride to amines
Application Note: Catalytic Reduction of 3-(2-Nitroethenyl)pyridine Hydrochloride to Amines
Executive Summary
This application note details the robust catalytic hydrogenation of 3-(2-nitroethenyl)pyridine hydrochloride to 3-(2-aminoethyl)pyridine. While nitroalkene reduction is a standard transformation, the presence of the pyridine ring introduces specific challenges—primarily catalyst poisoning via nitrogen coordination. This protocol leverages the hydrochloride salt form to protonate the pyridine ring, effectively masking it from the catalyst surface and ensuring high turnover numbers (TON). We present a primary high-pressure protocol, an atmospheric alternative, and a comprehensive workup strategy to isolate the free amine or its stable salt.
Introduction & Mechanistic Rationale
The reduction of 3-(2-nitroethenyl)pyridine (1) to 3-(2-aminoethyl)pyridine (2) is a critical step in synthesizing pyridine-based tryptamine analogs and histamine mimics.
The Challenge: Pyridine derivatives are notorious catalyst poisons in heterogeneous hydrogenation. The lone pair on the pyridine nitrogen binds strongly to active sites on Pd, Pt, or Ni surfaces, quenching catalytic activity.
The Solution: By utilizing the hydrochloride salt of the starting material, the pyridine nitrogen is protonated (
Reaction Pathway
The reduction proceeds through a cascade of intermediates. Unlike simple nitroalkenes, the reduction can stall at the oxime stage if hydrogen pressure or catalyst activity is insufficient.
Figure 1: Stepwise reduction pathway. Note that the oxime intermediate is stable enough to be isolated if the reaction is interrupted.
Experimental Protocols
Safety Pre-Requisites:
-
Catalyst: Dry Pd/C is pyrophoric. Always keep wet with water or solvent. Handle under inert gas (Ar/N2).
-
Substrate: Nitroalkenes are Michael acceptors and potential lachrymators/irritants. Handle in a fume hood.
-
Hydrogen: Highly flammable. Ensure all vessels are grounded and leak-tested.
Method A: High-Pressure Hydrogenation (Recommended)
Best for: Quantitative conversion, minimizing side products, and scale-up.
Materials:
-
Substrate: 3-(2-Nitroethenyl)pyridine hydrochloride (10 mmol, ~1.86 g)
-
Catalyst: 10% Pd/C (50% water wet), 10 wt% loading (180 mg)
-
Solvent: Methanol (HPLC grade, 50 mL)
-
Equipment: Parr Shaker or Autoclave
Procedure:
-
Preparation: In a hydrogenation bottle, dissolve the substrate in Methanol. The salt should dissolve fully; mild sonication may be used.
-
Catalyst Addition: Under a gentle stream of Nitrogen (to displace air), carefully add the wet Pd/C catalyst. Do not add dry catalyst to methanol vapors.
-
Purging: Connect the bottle to the shaker. Evacuate and backfill with
(3x), then evacuate and backfill with (3x). -
Reaction: Pressurize to 40-50 psi (3-3.5 bar) . Shake at room temperature (
). -
Monitoring: Monitor
uptake. Theoretical uptake is 4 moles per mole substrate. Reaction is typically complete in 2-4 hours.-
Checkpoint: If uptake stalls at 50%, you likely have the oxime. Increase pressure or add fresh catalyst.
-
-
Workup:
-
Depressurize and purge with
. -
Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH (2 x 10 mL).
-
Concentrate the filtrate in vacuo to yield the crude amine hydrochloride.
-
Method B: Atmospheric Balloon Hydrogenation
Best for: Small scale (<1g), exploratory work.
Modifications:
-
Use a dual-neck round bottom flask.
-
Use a double-balloon setup to maintain slight positive pressure.
-
Critical: Reaction times will be significantly longer (12-24 hours). Vigorous stirring is essential to overcome gas-liquid mass transfer limitations.
Purification & Isolation Strategy
The crude product from hydrogenation is the hydrochloride salt. Depending on your downstream application, you may need the free base or a purified salt.
| Form Desired | Protocol |
| Free Amine | 1. Dissolve crude salt in minimal water (10 mL/g).2. Basify to pH >12 using 20% NaOH or |
| Dihydrochloride | 1. Dissolve crude residue in EtOH.2. Add 1.5 eq of HCl (in dioxane or ether).3. Cool to 0°C to precipitate the dihydrochloride salt.4. Filter and wash with cold ether. |
Analytical Checkpoints (Free Base):
-
1H NMR (
): Look for the disappearance of vinylic protons (7.5-8.0 ppm region) and appearance of methylene triplets around 2.8 - 3.0 ppm. -
Mass Spec: ESI+ m/z = 123.1
.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Stalled Reaction | Catalyst Poisoning | Ensure the starting material is fully protonated (HCl salt). If using free base, add 1.1 eq Acetic Acid. |
| Incomplete Reduction | Oxime Formation | Increase |
| Dimer Formation | High Concentration | Dilute reaction (increase solvent volume by 2x). Secondary amines form via imine coupling. |
| Low Yield (Extraction) | Water Solubility | The product is highly polar. Use continuous extraction (liquid-liquid) or "salt out" the aqueous layer heavily before extraction. |
Workflow Visualization
Figure 2: Operational workflow for the isolation of the free amine.
References
- Catalytic Hydrogenation of Nitroalkenes: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
-
Reduction of Pyridine Derivatives: Scriven, E. F. V. "Pyridine and Pyridine Derivatives."[2][3][4][5][6][7][8][9] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
-
Synthesis of 3-(2-aminoethyl)pyridine: Sigma-Aldrich Product Specification: 3-(2-Aminoethyl)pyridine.
-
Transfer Hydrogenation Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95.
-
Safety of Pyridine Hydrochloride: Fisher Scientific Safety Data Sheet: Pyridine Hydrochloride.
Sources
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Synthesis and stability of 3-nitro-2-pyridinesulfenyl chloride (NpysCl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. nva.sikt.no [nva.sikt.no]
- 9. asianpubs.org [asianpubs.org]
Application Note: Preparation of 3-(2-Nitroethenyl)pyridine Hydrochloride
Executive Summary
This application note details the robust synthesis of 3-(2-Nitroethenyl)pyridine hydrochloride , a critical intermediate in the synthesis of tryptamine analogs, histamine receptor ligands, and complex heterocyclic scaffolds. The protocol employs a modified Henry reaction (nitroaldol condensation) followed by in situ dehydration and subsequent salt formation.
The free base, 3-(2-nitrovinyl)pyridine , is an electron-deficient alkene (Michael acceptor) susceptible to polymerization and degradation. Conversion to the hydrochloride salt significantly enhances shelf-life stability and handling properties for downstream applications.
Key Advantages of this Protocol:
-
Safety-First Design: Mitigates the explosion hazards associated with nitromethane/strong base mixtures by utilizing a buffered ammonium acetate system.
-
Scalability: Designed for gram-to-multigram scale without high-pressure equipment.
-
Purification Strategy: Prioritizes isolation of the high-purity free base before salt formation to ensure stoichiometric accuracy.
Reaction Scheme & Mechanism
The synthesis proceeds via the condensation of Nicotinaldehyde (1) with Nitromethane (2) catalyzed by ammonium acetate in glacial acetic acid. The resulting
Reaction Equations
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the stepwise mechanism, highlighting the critical dehydration step driven by the acetic acid solvent.
Caption: Mechanistic flow from precursors to the final hydrochloride salt, emphasizing the dehydration step.
Health, Safety, and Environment (HSE)
CRITICAL WARNING: This protocol involves Nitromethane .[1]
-
Explosion Hazard: Nitromethane can form shock-sensitive explosive salts when mixed with strong bases (e.g., NaOH, KOH) or amines in the presence of heavy metals. Do not deviate from the ammonium acetate/acetic acid buffer system described here.
-
Reaction Vessel: Use only glass or Teflon-coated equipment. Avoid contact with lead, copper, or their alloys.[1]
-
Toxicity: The product is a Michael acceptor and a potent irritant/lachrymator. All operations must be performed in a functioning fume hood. Double-glove (Nitrile/Neoprene) is required.
Materials & Equipment
Reagents Table
| Reagent | CAS No. | Role | Equiv. | Notes |
| Nicotinaldehyde | 500-22-1 | Precursor | 1.0 | Freshly distilled if yellow/brown. |
| Nitromethane | 75-52-5 | Reagent | 5.0 | Excess acts as co-solvent. |
| Ammonium Acetate | 631-61-8 | Catalyst | 0.8 | Anhydrous grade preferred. |
| Acetic Acid (Glacial) | 64-19-7 | Solvent | - | Solvent volume ~5 mL/g aldehyde. |
| HCl (4M in Dioxane) | - | Acid Source | 1.2 | Or ethereal HCl. |
| Ethyl Acetate | 141-78-6 | Solvent | - | For salt formation. |
Equipment
-
Round-bottom flask (RBF) with reflux condenser.
-
Oil bath with temperature control.
-
Magnetic stir bar (Teflon coated).
-
Vacuum filtration setup (Buchner funnel).
-
Inert gas line (Nitrogen or Argon).
Detailed Experimental Protocol
Phase 1: Synthesis of Free Base (3-(2-Nitroethenyl)pyridine)
-
Setup:
-
Equip a dry 250 mL round-bottom flask with a magnetic stir bar.
-
Add Nicotinaldehyde (10.7 g, 100 mmol).
-
Add Nitromethane (30.5 g, 27 mL, 500 mmol).
-
Add Glacial Acetic Acid (40 mL).
-
Add Ammonium Acetate (6.2 g, 80 mmol).
-
-
Reaction:
-
Fit the flask with a reflux condenser.
-
Heat the mixture to 90–100°C in an oil bath.
-
Stir vigorously for 2–3 hours .
-
Monitoring: Check by TLC (SiO₂, 50% EtOAc/Hexane). The aldehyde spot (
) should disappear, replaced by a fluorescent yellow spot ( ).
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the dark orange/red solution into 300 mL of crushed ice/water .
-
Neutralization (Critical): The pyridine ring is protonated by acetic acid. Slowly add aqueous Ammonia (28%) or saturated Sodium Bicarbonate with stirring until pH
8–9. -
A yellow solid will precipitate.
-
Stir at 0°C for 30 minutes to maximize precipitation.
-
Filter the solid using a Buchner funnel. Wash with cold water (
mL).
-
-
Purification:
-
Recrystallize the crude yellow solid from hot Ethanol (or EtOH/Water 9:1).
-
Dry under vacuum at 40°C.
-
Yield Expectation: 60–75%.
-
Appearance: Yellow crystalline needles.
-
Melting Point (Free Base): 72–75°C.
-
Phase 2: Conversion to Hydrochloride Salt
-
Dissolution:
-
Dissolve the purified free base (5.0 g, 33.3 mmol) in Ethyl Acetate (50 mL). Mild heating (30–40°C) may be required.
-
Note: Ensure the solution is dry; if necessary, dry over anhydrous MgSO₄ and filter before proceeding.
-
-
Acidification:
-
Cool the solution to 0–5°C in an ice bath.
-
Add 4M HCl in Dioxane (10 mL, ~40 mmol) dropwise over 10 minutes.
-
Observation: A pale yellow to off-white precipitate will form immediately.
-
-
Isolation:
-
Stir at 0°C for 30 minutes.
-
Filter the salt under a blanket of Nitrogen (the salt can be hygroscopic).
-
Wash the cake with anhydrous Diethyl Ether (
mL) to remove excess acid. -
Dry in a vacuum desiccator over P₂O₅ or KOH pellets.
-
Process Workflow Diagram
Caption: Step-by-step operational workflow from raw materials to the final hydrochloride salt.
Analytical Validation
The following data should be used to validate the identity of the product.
Proton NMR ( H-NMR)
Solvent: DMSO-d
-
9.0–8.8 ppm: Pyridine ring protons (singlet/doublet,
-position). -
8.2 ppm: Vinyl proton (
to nitro), doublet, Hz (indicative of trans-isomer). -
7.9 ppm: Vinyl proton (
to nitro), doublet, Hz. - 7.5–8.5 ppm: Remaining aromatic protons.
Physical Properties
| Property | Free Base | Hydrochloride Salt |
| Appearance | Yellow Needles | Off-white/Pale Yellow Powder |
| Melting Point | 72–75°C | >200°C (Decomposes) |
| Solubility | DCM, EtOAc, EtOH | Water, Methanol, DMSO |
| Stability | Sensitive to light/air | Stable (Hygroscopic) |
Troubleshooting & Optimization
-
Low Yield in Step 1:
-
Cause: Incomplete dehydration.
-
Solution: Ensure the reaction temperature is maintained >90°C. If the intermediate alcohol isolates, reflux it in acetic acid with a trace of iodine.
-
-
Oiling Out during Salt Formation:
-
Cause: Presence of water or too rapid addition of HCl.
-
Solution: Ensure the free base is dry.[2] Use anhydrous EtOAc. Add HCl very slowly at 0°C. If oil forms, scratch the glass with a spatula or add a seed crystal.
-
-
Color Issues:
-
Cause: Polymerization of the nitroalkene.
-
Solution: Perform the salt formation immediately after purifying the free base. Do not store the free base for long periods unless under inert gas at -20°C.
-
References
-
Gairaud, C. B.; Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes and Nitroalkenes". Journal of Organic Chemistry, 18(1), 1–3.
-
Organic Syntheses. (1941). "
-Nitrostyrene". Org.[3] Synth. 9, 66. (General methodology for Henry condensation). - Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
-
World Health Organization. (2000). "Nitromethane - International Chemical Safety Cards (ICSC)".
Sources
Application Notes: 3-(2-Nitroethenyl)pyridine as a Cornerstone Reagent for Advanced Heterocycle Functionalization
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern drug discovery and materials science, pyridine derivatives are foundational scaffolds, present in a vast array of therapeutic agents and functional materials.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them a privileged structure in medicinal chemistry.[2][3] Within this class of compounds, 3-(2-nitroethenyl)pyridine emerges as a particularly powerful and versatile building block. Its strategic importance lies in the combination of a pyridine core with a highly reactive nitrovinyl moiety. This electron-deficient conjugated system serves as a potent electrophile, enabling a diverse range of chemical transformations for the construction of complex, functionalized heterocyclic systems.[4]
This guide provides an in-depth exploration of the application of 3-(2-nitroethenyl)pyridine in heterocycle functionalization. We will move beyond simple procedural lists to explain the underlying chemical principles and causalities behind key synthetic strategies, including Michael additions, cycloaddition reactions, and reductive transformations. The protocols described herein are designed to be robust and self-validating, offering researchers a reliable toolkit for leveraging this reagent's full synthetic potential.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is paramount for its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₂ | [5] |
| Molecular Weight | 150.13 g/mol | [5] |
| Appearance | Flammable Solid | [6] |
| Melting Point | 142 °C | [4] |
| CAS Number | 3156-52-3 | [5] |
Safety and Handling:
3-(2-Nitroethenyl)pyridine is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[7]
-
Hazards: Flammable solid.[6] Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes skin and serious eye irritation.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[6][8] Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[7]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[7][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]
Application I: Michael Addition for C-C and C-Heteroatom Bond Formation
The primary mode of reactivity for 3-(2-nitroethenyl)pyridine is its function as a potent Michael acceptor. The strong electron-withdrawing capacity of the nitro group renders the β-carbon of the vinyl group highly electrophilic, making it susceptible to attack by a wide range of soft nucleophiles. This reaction is a cornerstone for introducing a functionalized two-carbon extension onto other heterocyclic systems.[9]
Causality & Mechanistic Insight: The reaction proceeds via a conjugate addition mechanism. A nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized nitronate intermediate. Subsequent protonation yields the final adduct. The resulting nitro group in the product is not merely a spectator; it serves as a versatile synthetic handle for further transformations, most notably reduction to a primary amine, which opens avenues for constructing even more complex molecules.
Caption: General mechanism of a Michael addition reaction.
Protocol 1: Synthesis of 3-(2-(1H-Indol-3-yl)-1-nitroethyl)pyridine
This protocol details the Michael addition of indole to 3-(2-nitroethenyl)pyridine, a common transformation for creating scaffolds relevant to medicinal chemistry.
Materials:
-
3-(2-Nitroethenyl)pyridine (1.0 mmol, 150.1 mg)
-
Indole (1.1 mmol, 128.9 mg)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
Potassium tert-butoxide (KOtBu) (0.2 mmol, 22.4 mg)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add indole and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide to the solution and stir for 15 minutes to generate the indolyl anion.
-
In a separate flask, dissolve 3-(2-nitroethenyl)pyridine in a minimum amount of anhydrous THF.
-
Add the solution of 3-(2-nitroethenyl)pyridine dropwise to the indole solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Application II: [3+2] Cycloaddition for Five-Membered Heterocycle Synthesis
The electron-deficient double bond of 3-(2-nitroethenyl)pyridine makes it an excellent dipolarophile for [3+2] cycloaddition reactions.[10] This powerful transformation allows for the rapid, stereospecific construction of five-membered heterocyclic rings, such as isoxazolidines, by reacting with 1,3-dipoles like nitrones.[11][12]
Causality & Mechanistic Insight: This reaction is a concerted, pericyclic process where the frontier molecular orbitals of the 1,3-dipole (HOMO) and the dipolarophile (LUMO) interact to form two new sigma bonds simultaneously.[11] This approach provides direct access to complex polycyclic frameworks, which are often challenging to synthesize through other methods. The resulting N-O bond in the isoxazolidine ring can be reductively cleaved to yield valuable 1,3-aminoalcohols.
Caption: General schematic of a [3+2] cycloaddition.
Protocol 2: Synthesis of a Pyridyl-Substituted Isoxazolidine
This protocol provides a general method for the [3+2] cycloaddition between 3-(2-nitroethenyl)pyridine and a representative nitrone, C-phenyl-N-methylnitrone.
Materials:
-
3-(2-Nitroethenyl)pyridine (1.0 mmol, 150.1 mg)
-
C-phenyl-N-methylnitrone (1.0 mmol, 135.2 mg)
-
Anhydrous Toluene, 15 mL
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-nitroethenyl)pyridine and C-phenyl-N-methylnitrone in anhydrous toluene.
-
Heat the reaction mixture to reflux (approx. 110 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product is often a mixture of regioisomers and diastereomers.
-
Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired isoxazolidine isomer(s).
Application III: Reduction as a Gateway to Saturated Pyridine Derivatives
The nitrovinyl group is readily reduced, providing a critical entry point to highly functionalized saturated heterocycles. Depending on the reagents and conditions, either the double bond, the nitro group, or both can be selectively reduced.
Causality & Mechanistic Insight:
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): This is a powerful and clean method that typically reduces both the nitro group and the double bond, yielding 3-(2-aminoethyl)pyridine. This product is a valuable intermediate, analogous to tryptamine, and can be used in a variety of subsequent cyclization and derivatization reactions.[13]
-
Selective Reduction (e.g., NaBH₄): Sodium borohydride can often selectively reduce the carbon-carbon double bond while leaving the nitro group intact, affording 3-(2-nitroethyl)pyridine. This preserves the nitro group for other transformations.
The ability to selectively generate either the saturated nitro compound or the saturated amine provides significant synthetic flexibility, allowing chemists to tailor the intermediate to the specific needs of a complex synthesis.
Caption: Reductive pathways for 3-(2-nitroethenyl)pyridine.
Protocol 3: Synthesis of 3-(2-Aminoethyl)pyridine via Catalytic Hydrogenation
This protocol describes the complete reduction of the nitrovinyl group to an aminoethyl group.
Materials:
-
3-(2-Nitroethenyl)pyridine (1.0 mmol, 150.1 mg)
-
Methanol (MeOH), 20 mL
-
Palladium on carbon (10% Pd/C), 10 mol% (approx. 15 mg)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Add 3-(2-nitroethenyl)pyridine and methanol to a round-bottom flask or a specialized hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under a gentle stream of inert gas.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material has been completely consumed (typically 4-8 hours).
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas (N₂ or Ar).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3-(2-aminoethyl)pyridine.
-
The product is often pure enough for subsequent steps, but can be further purified by distillation or chromatography if necessary.
Conclusion
3-(2-Nitroethenyl)pyridine is a reagent of exceptional utility for the functionalization of heterocyclic compounds. Its activated nitrovinyl group provides a reliable handle for forming new C-C and C-heteroatom bonds through Michael additions, for constructing complex five-membered rings via cycloadditions, and for accessing valuable saturated aminoethylpyridine intermediates through reduction. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently employ this versatile building block in the creation of novel and structurally diverse molecules.
References
-
Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]
-
3-[(E)-2-Nitroethenyl]pyridine. MySkinRecipes. [Link]
-
The Role of Pyridine Derivatives in Modern Drug Discovery. Acme Pharmatech. [Link]
-
Nitrone-olefin (3+2) cycloaddition. Wikipedia. [Link]
-
The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Organic Reactions. [Link]
-
[3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. National Center for Biotechnology Information. [Link]
-
Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. ChemRxiv. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]
-
The [3+2] Cycloaddition Reaction. Lecture Notes. [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. [Link]
-
Preparation of Pyridines, Part 6: Cycloaddition and Rearrangement. YouTube. [Link]
-
Current Developments in Michael Addition Reaction using Heterocycles as Convenient Michael Donors. ResearchGate. [Link]
-
Recent Advances in the Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-[(E)-2-Nitroethenyl]pyridine [myskinrecipes.com]
- 5. 3-(2-NITROETHENYL)PYRIDINE | 3156-52-3 [chemicalbook.com]
- 6. 3-[(E)-2-Nitroethenyl]pyridine | 22568-11-2 | TCI AMERICA [tcichemicals.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. researchgate.net [researchgate.net]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Nitroethenyl)pyridine Hydrochloride
Welcome to the technical support center for the synthesis of 3-(2-Nitroethenyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the experimental steps, helping you to improve your yield and obtain a high-purity product.
Table of Contents
Troubleshooting Guide: Improving Reaction Yield
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions to enhance your experimental outcomes.
Issue 1: Low or No Conversion of 3-Pyridinecarboxaldehyde
You've run the reaction, but TLC analysis shows a significant amount of unreacted starting material, leading to a low yield of the desired 3-(2-nitroethenyl)pyridine.
-
Possible Cause 1: Inactive Catalyst or Insufficient Catalyst Loading. The Henry-Knoevenagel condensation requires a basic catalyst to deprotonate nitromethane, forming the reactive nitronate anion.[1] If the catalyst is old, hydrated, or used in insufficient quantity, the reaction will be slow or may not proceed at all.
-
Solution:
-
Use fresh, anhydrous ammonium acetate.
-
Ensure the molar ratio of ammonium acetate to the aldehyde is appropriate. While catalytic amounts are needed, a range of 0.2 to 0.5 equivalents relative to the aldehyde is a good starting point for optimization.[2]
-
Consider alternative catalysts. While strong bases like sodium hydroxide can be used, they increase the risk of side reactions, especially polymerization.[2] Mild organic bases or other acetate salts can also be effective.
-
-
-
Possible Cause 2: Sub-optimal Reaction Temperature and Time. The condensation and subsequent dehydration to the nitroalkene are temperature-dependent. Insufficient heat can lead to a slow reaction rate, while excessive heat can promote polymerization and decomposition.[2]
-
Solution:
-
The reaction is typically run at reflux in glacial acetic acid (around 118 °C).[2] Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.
-
Monitor the reaction progress using TLC. A typical reaction time is 2-4 hours.[2] If the reaction stalls, a modest extension of the reaction time may be beneficial, but be cautious of increased side product formation.
-
-
-
Possible Cause 3: Purity of Starting Materials. Impurities in the 3-pyridinecarboxaldehyde, such as the corresponding carboxylic acid (nicotinic acid), can interfere with the reaction. Similarly, wet nitromethane or acetic acid can hinder the reaction.
-
Solution:
-
Use freshly distilled or recently purchased 3-pyridinecarboxaldehyde.
-
Ensure that the nitromethane and glacial acetic acid are anhydrous.
-
-
Issue 2: Formation of a Brown/Black Tar-Like Substance
Instead of a crystalline product, the reaction mixture has turned dark and viscous, indicating the formation of polymeric byproducts. This is a common issue in the synthesis of nitrostyrenes.
-
Possible Cause 1: Anionic Polymerization of the Product. The β-nitrostyrene product is electron-deficient and highly susceptible to anionic polymerization, which is often initiated by the base catalyst.[3] This is particularly problematic with stronger bases or prolonged reaction times at high temperatures.
-
Solution:
-
Control Reaction Time: Do not let the reaction run for an extended period after the formation of the product is complete (as determined by TLC).[3]
-
Moderate Catalyst Choice: Avoid strong bases like NaOH or KOH if polymerization is a major issue. The ammonium acetate/acetic acid system is generally preferred as it provides a buffered, mildly acidic environment that suppresses polymerization.[2]
-
Temperature Control: Avoid excessive heating. Maintain a gentle reflux and do not overheat the reaction mixture.
-
-
-
Possible Cause 2: Side Reactions of the Aldehyde. Under strongly basic conditions, aldehydes can undergo self-condensation or other side reactions. While less common in the buffered acetic acid system, it's a possibility with other catalysts.
-
Solution:
-
Stick to the recommended ammonium acetate/acetic acid protocol, which is well-suited to minimize aldehyde-related side reactions for this type of condensation.
-
-
The logical flow for troubleshooting tar formation is outlined in the diagram below:
Caption: Troubleshooting workflow for tar formation.
Issue 3: Product Precipitates Poorly or Not at All During Workup
After refluxing, the reaction mixture is poured into ice water as per the protocol, but the expected yellow solid (3-(2-nitroethenyl)pyridine) does not precipitate, or only an oil is formed.
-
Possible Cause 1: Insufficient Product Formation. If the reaction yield is very low, the concentration of the product in the aqueous mixture may be below its solubility limit.
-
Solution:
-
Before workup, run a TLC to confirm product formation. If there is little to no product, refer to .
-
If some product has formed, you can attempt to extract it from the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
-
Possible Cause 2: Formation of the Intermediate Nitroaldol. The reaction proceeds through a β-nitro alcohol intermediate, which is more water-soluble and often oily. The dehydration to the desired nitroalkene may be incomplete.[1][4]
-
Solution:
-
Ensure the reaction has been heated sufficiently (reflux) to drive the dehydration step.
-
The acidic workup (pouring into water from an acetic acid solution) helps to complete the dehydration. Ensure you are following this procedure.
-
-
-
Possible Cause 3: Incorrect pH during Workup. The pyridine nitrogen is basic and will be protonated in the acidic reaction medium. When poured into water, the pH may not be optimal for precipitation.
-
Solution:
-
After pouring the reaction mixture into ice water, slowly add a base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acetic acid. Adjust the pH to be slightly basic (pH 7.5-8.5). This will deprotonate the pyridine nitrogen, reducing the water solubility of the product and promoting precipitation. Be cautious with CO2 evolution.
-
-
Issue 4: Difficulty in Isolating the Hydrochloride Salt
After dissolving the free base in a solvent and adding hydrochloric acid, the hydrochloride salt does not precipitate, or an oil forms.
-
Possible Cause 1: Inappropriate Solvent. The solvent must be one in which the free base is soluble, but the hydrochloride salt is insoluble.
-
Solution:
-
Commonly used solvents for this purpose include ethanol, isopropanol, or ethyl acetate.[5] Diethyl ether can also be used.
-
If the salt is not precipitating, it may be too soluble in the chosen solvent. You can try adding a less polar co-solvent (an "anti-solvent") like hexane or diethyl ether to the solution to induce precipitation.
-
-
-
Possible Cause 2: Presence of Water. Water can prevent the crystallization of the hydrochloride salt, sometimes leading to the formation of a hygroscopic oil.
-
Solution:
-
Ensure the 3-(2-nitroethenyl)pyridine free base is dry before attempting salt formation.
-
Use a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol, HCl in diethyl ether) or bubble dry HCl gas through the solution.[5] Avoid using aqueous HCl if possible.
-
-
-
Possible Cause 3: Supersaturation. The solution may be supersaturated, and crystallization has not been initiated.
-
Solution:
-
Try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the product if available.
-
Cool the solution in an ice bath to further decrease the solubility of the salt.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction to form 3-(2-nitroethenyl)pyridine?
A1: The synthesis is a classic Henry-Knoevenagel condensation. The reaction proceeds in three main steps:
-
Nitronate Formation: A base (in this case, acetate from ammonium acetate) removes an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.[6]
-
Nucleophilic Addition (Nitroaldol Addition): The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde, forming a β-nitro alkoxide intermediate.[7]
-
Dehydration: Under the acidic and heated conditions of the reaction, the intermediate β-nitro alcohol readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated system of 3-(2-nitroethenyl)pyridine.[1][4]
Caption: Simplified workflow of the Henry-Knoevenagel reaction.
Q2: Why is ammonium acetate in glacial acetic acid a common catalyst system?
A2: This system is highly effective for several reasons:
-
Dual Role: Ammonium acetate acts as a source of both a weak base (acetate) to deprotonate the nitromethane and a weak acid (ammonium ion) to participate in proton transfer steps.[2]
-
Buffered System: The presence of acetic acid creates a buffered environment. This is crucial because it keeps the reaction medium from becoming strongly basic, which minimizes the anionic polymerization of the nitrostyrene product, a major cause of tar formation and low yields.[3]
-
Promotes Dehydration: The acidic medium and high temperature (reflux) facilitate the final dehydration step, driving the reaction towards the desired conjugated nitroalkene product.[1]
Q3: How does the pyridine nitrogen affect the reaction?
A3: The nitrogen atom in the pyridine ring has a significant influence:
-
Electron-Withdrawing Effect: The electronegative nitrogen atom makes the pyridine ring electron-deficient.[8][9] This deactivates the aldehyde group slightly compared to benzaldehyde, which can sometimes lead to slower reaction rates. However, this effect is generally not prohibitive for the Henry reaction.[10]
-
Lewis Basicity: The lone pair of electrons on the pyridine nitrogen can act as a base. In the glacial acetic acid medium, the nitrogen will be protonated to form a pyridinium salt. This prevents the lone pair from interfering with catalysts or reagents.[11] If using a different, non-acidic solvent system, the basicity of the pyridine nitrogen could potentially compete with the intended catalyst.[8]
Q4: What are the best practices for purifying the final product?
A4: Recrystallization is the most effective method for purifying both the free base and its hydrochloride salt.[12][13]
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14][15]
-
For 3-(2-nitroethenyl)pyridine (free base) , alcohols like ethanol or isopropanol are often good choices.
-
For the hydrochloride salt , solvents where the salt has low solubility, such as isopropanol or ethanol/ether mixtures, are effective.
-
-
Procedure:
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove the charcoal and other insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly under vacuum.
-
Experimental Protocols
Protocol 1: Synthesis of 3-(2-Nitroethenyl)pyridine
This protocol is adapted from standard procedures for Henry-Knoevenagel condensations.[2]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-Pyridinecarboxaldehyde | 1.0 | 107.11 | (e.g., 5.35 g, 50 mmol) |
| Nitromethane | 1.5 | 61.04 | (e.g., 4.58 g, 75 mmol) |
| Ammonium Acetate | 0.4 | 77.08 | (e.g., 1.54 g, 20 mmol) |
| Glacial Acetic Acid | - | - | (e.g., 20 mL) |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-pyridinecarboxaldehyde (1.0 eq), ammonium acetate (0.4 eq), and glacial acetic acid.
-
Reagent Addition: With stirring, add nitromethane (1.5 eq) to the flask.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 200 mL of an ice-water slurry with vigorous stirring.
-
Neutralization & Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred mixture until the evolution of CO2 ceases and the pH is approximately 8. A yellow precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts.
-
Drying: Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol.
Protocol 2: Conversion to 3-(2-Nitroethenyl)pyridine Hydrochloride
This protocol is based on general methods for the formation of pyridine hydrochloride salts.[5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the dried 3-(2-nitroethenyl)pyridine in a suitable anhydrous solvent, such as isopropanol or diethyl ether (approx. 10 mL per gram of product), in an Erlenmeyer flask.
-
Acidification: Cool the solution in an ice bath. Slowly, with stirring, add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise until the solution is acidic (test with pH paper) and precipitation is complete. Alternatively, bubble dry HCl gas through the cooled solution.
-
Crystallization: Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the hydrochloride salt by vacuum filtration. Wash the solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Drying: Dry the final product, 3-(2-nitroethenyl)pyridine hydrochloride, in a vacuum oven.
References
- BenchChem. (2025). How to avoid tar formation in nitrostyrene synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis. BenchChem Technical Support.
- Wang, C., et al. (2002). The Rapid Synthesis of β-Nitrostyrenes Under Microwave Irradiation Without Solvent.
- Miyashita, A., et al. (2001). Three-Component Ring Transformation Using Ammonium Acetate as a Nitrogen Source.
- Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of β-Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3.
- Mei, Z.-Z., et al. (2016). Hydrothermal Generation, Crystal Structures, and Catalytic Performance of Mn(II), Cu(II), and Ni(II) Coordination Polymers Based on a Pyridine–Tricarboxylate Ligand. Crystal Growth & Design, 16(10), 5876–5885.
- Wikipedia. (2024). Henry reaction.
- Organic Chemistry Portal. Henry Reaction.
- Palomo, C., et al. (2019).
- Sotorríos, L., & Díaz, D. D. (2011). Organocatalytic Enantioselective Henry Reactions. Molecules, 16(6), 4427–4459.
- Worrall, D. E. (1925). Nitrostyrene. Organic Syntheses, 4, 78.
- Galkina, O., et al. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 27(21), 7507.
- Padmanabhan, J., et al. (2011). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
- BenchChem. (2025).
- HBCSE. (n.d.).
- de la Cruz, P., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 41(40), 7569-7572.
- Butler, D. C. F., et al. (2004). Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. New Journal of Chemistry, 28(5), 614-619.
- Bosch, M. P., et al. (2006). Process for the preparation of ropinirole.
- University of Regensburg. (n.d.). Pyridines.
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.
- Sciencemadness Discussion Board. (2020). Failed Henry reaction with 3,4,5-TMB.
- Deady, L. W., et al. (1975). Pyridine nitrogen reactivity. Journal of the Chemical Society, Perkin Transactions 2, (7), 782-784.
- BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis. BenchChem Technical Support.
- Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction.
- CUNY. (n.d.).
- Guidechem. (2022). How is 3-Pyridinecarboxaldehyde prepared?.
- ResearchGate. (2025).
- Li, H., et al. (2011). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. Asian Journal of Chemistry, 23(12), 5427-5429.
- Nanyang Technological University. (2023).
- Master Organic Chemistry. (n.d.). Henry Reaction.
- Journal of Medical, Chemical and Biomedical Engineering. (2025). Synthesis of pyridine derivatives employing three component reaction and Fe3O4/ZnO/MWCNTs magnetic nanocomposites.
- International Journal of Pharmaceutical Sciences and Research. (2020). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
- PrepChem. (2020). Synthesis of 3-nitro-4-aminopyridine.
- Petrow, V., & Saper, J. (1955). 2,3-Diaminopyridine. Organic Syntheses, 35, 43.
- Organic Chemistry Portal.
- Beilstein Journal of Organic Chemistry. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
- Koenigs, E., & Greiner, H. (1943). N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses, 23, 82.
- Fagnou, K., et al. (2011). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses, 88, 220.
- Lin, H., et al. (2021). 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Letters in Applied NanoBioScience, 11(4), 4131-4138.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025).
- Li, M., Wang, T., & Wang, C. (2020). Multicomponent Reaction of Pyridinium Salts, β‐Nitrostyrenes and Ammonium Acetate under the DBU/Acetic Acid System: Access to 2,4,6‐Triarylpyridine Derivatives. ChemistrySelect, 5(12), 3623-3626.
- Google Patents. (2003).
Sources
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- 10. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. physics.emu.edu.tr [physics.emu.edu.tr]
Troubleshooting polymerization side-reactions in nitroalkene synthesis
Diagnostic Overview: The "Black Tar" Phenomenon
Symptom: You attempted a Henry Reaction (Nitroaldol condensation) to synthesize a nitrostyrene or aliphatic nitroalkene. Upon concentration or distillation, the reaction mixture rapidly darkened, exothermed, and solidified into an insoluble dark tar or viscous oil.
Root Cause: You have likely triggered Anionic Polymerization . Nitroalkenes are powerful Michael acceptors (electron-deficient alkenes). In the presence of residual base (catalyst) or nucleophilic impurities, they undergo rapid, exothermic chain-growth polymerization. This is not a random decomposition; it is a chemically logical, self-perpetuating failure cascade.
The Mechanism of Failure
To prevent the side reaction, you must understand the enemy. The nitro group (
Pathway to Polymerization
The following diagram illustrates how a residual base (
Figure 1: Mechanism of Base-Catalyzed Anionic Polymerization in Nitroalkenes.
Core Protocol: The Ammonium Acetate Buffer System
Directive: Stop using strong bases (NaOH, KOH, or unbuffered amines) for sensitive substrates.
Solution: The Ammonium Acetate (
Optimized Experimental Workflow
Scale: 50 mmol | Time: 2-4 Hours | Safety: Fume Hood Required
-
Reagents:
-
Aldehyde (1.0 eq)
-
Nitroalkane (1.5 - 5.0 eq) – Acts as both reagent and co-solvent.
-
Ammonium Acetate (0.2 - 0.5 eq)
-
Glacial Acetic Acid (GAA) (Solvent, 2-5 mL per gram of aldehyde)
-
-
Reaction:
-
Combine reagents in a round-bottom flask.
-
Heat to 80–90°C . Do not reflux vigorously unless necessary; gentle heat is safer.
-
Monitor by TLC.[1] The color will shift to yellow/orange (conjugation).
-
-
Quench (CRITICAL STEP):
-
Do not distill the solvent directly from the hot reaction mixture.
-
Cool to room temperature.
-
Pour the mixture into ice-cold water with vigorous stirring.
-
Result: The product should precipitate as a solid (if aromatic) or separate as an oil.
-
Comparative Catalyst Risk Profile
| Catalyst System | Reaction Rate | Polymerization Risk | Workup Stability | Recommended For |
| NaOH / KOH / MeOH | Fast (<1 hr) | Critical | Poor (Requires acid quench) | Simple, stable substrates only |
| Primary Amines (e.g., Butylamine) | Medium | High | Moderate | Aliphatic nitroalkenes |
| Ammonium Acetate / GAA | Slow (2-6 hrs) | Low | Excellent (Buffered) | General Purpose / Scale-up |
| Organocatalysts (Proline/Thiourea) | Slow | Very Low | High | Enantioselective synthesis |
Troubleshooting & Purification Logic
If your reaction worked but the workup failed, follow this decision tree.
Figure 2: Decision Matrix for Nitroalkene Workup.
The "Danger Zone": Solvent Removal
Most polymerization occurs on the rotary evaporator.
-
The Trap: As you remove solvent, the concentration of both the nitroalkene and any residual base increases. Heat + Concentration + Base = Tar.
-
The Fix:
-
Wash: Wash organic layer with dilute HCl or Brine to ensure pH is neutral/acidic [2].
-
Inhibit: Add a crystal of BHT (Butylated hydroxytoluene) or Hydroquinone to the flask before evaporation [3].
-
Temperature: Never exceed 40°C in the water bath. Use high vacuum rather than high heat.
-
Frequently Asked Questions (FAQ)
Q: My product is an oil that refuses to crystallize. Can I distill it? A: Proceed with extreme caution. Nitroalkenes are thermally unstable.
-
Recommendation: Attempt "seeding" first. Scratch the glass with a rod or add a seed crystal of a similar compound.
-
If you must distill: Use Kugelrohr or high-vacuum distillation (< 1 mmHg). Add a radical inhibitor (Hydroquinone) to the pot.[1] If the pot temperature exceeds 120°C, stop immediately; the risk of explosive polymerization or decomposition is high [4].
Q: The yield is low, but I don't see polymer tar. What happened? A: You likely encountered the Retro-Henry Reaction (hydrolysis) or the Cannizzaro Reaction .
-
Cause: Water in the system or excessive base strength.
-
Fix: Use molecular sieves in the reaction to trap water (driving the equilibrium toward the alkene) and switch to the Ammonium Acetate/GAA system to lower basicity.
Q: Can I store the nitroalkene on the shelf? A: No. Even pure nitroalkenes can polymerize over time due to light or trace impurities.
-
Storage Protocol: Store under Nitrogen/Argon, in the dark, at -20°C. For long-term storage, add 0.1% BHT by weight.
Q: Why did my recrystallization turn into a red oil? A: You likely used a basic solvent or heated it too long.
-
Fix: Recrystallize from Ethanol (EtOH) or Isopropanol (IPA) acidified with a drop of Acetic Acid. This ensures the environment remains non-nucleophilic and slightly acidic during the heating phase.
References
-
Organic Syntheses , Coll. Vol. 1, p. 413 (1941); Vol. 9, p. 66 (1929). Nitrostyrene. Link
-
BenchChem . Preventing polymerization of nitroalkenes in synthesis. Link
-
BOC Sciences . Polymerization Inhibitors: Mechanisms and Applications.
-
RSC Advances . Preparation of a β-Nitrostyrene Derivative: Comparison of Conventional and Microwave Methods. Link
Sources
Validation & Comparative
Introduction: Deciphering Molecular Fingerprints in Drug Development
A Senior Application Scientist's Guide to FTIR Spectral Analysis of Nitro and Pyridine Functional Groups
In the landscape of pharmaceutical and chemical research, the precise identification and characterization of functional groups are paramount. Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1][2] It operates by measuring the interaction of infrared radiation with a sample, producing a unique spectral fingerprint based on the vibrational modes of its molecular bonds.[1][3] This guide provides an in-depth comparative analysis of two functional groups critical in drug development and organic synthesis: the nitro group (–NO₂) and the pyridine ring.
The nitro group is a powerful electron-withdrawing moiety found in numerous explosives and pharmacologically active compounds.[4] Pyridine, a heterocyclic aromatic amine, forms the core of many pharmaceuticals and serves as a crucial probe molecule in material science. Understanding their distinct spectral behaviors is essential for researchers in structural elucidation, reaction monitoring, and quality control. This document moves beyond a simple recitation of wavenumbers, delving into the causality behind spectral features, providing field-proven experimental protocols, and offering a comparative framework for unambiguous identification.
Section 1: The Explosive Signature: In-Depth Analysis of the Nitro (NO₂) Group
The nitro group's electronic structure, with its two equivalent nitrogen-oxygen bonds, gives rise to some of the most characteristic and intense absorption bands in an IR spectrum.[4][5] This intensity is a direct result of the large change in dipole moment that occurs during the N-O bond vibrations, making FTIR an exceptionally sensitive technique for its detection.[4][5]
Molecular Structure and Key Vibrational Modes
The primary vibrational modes of the nitro group that are IR-active and diagnostically significant are the asymmetric and symmetric stretching vibrations.
-
Asymmetric NO₂ Stretch (ν_as): This high-frequency, high-intensity band involves the two N-O bonds stretching out of phase with each other.
-
Symmetric NO₂ Stretch (ν_s): This lower-frequency vibration corresponds to the in-phase stretching of the N-O bonds.[5]
-
Scissoring Bend (δ): A lower-frequency bending vibration also exists, typically around 850 cm⁻¹, but the stretching bands are far more prominent for identification.[4]
Characteristic FTIR Absorption Bands & Influencing Factors
The positions of the nitro group's stretching bands are highly sensitive to their electronic environment, a feature that provides significant structural information.
| Vibration | Aliphatic Nitro Compounds (R-NO₂) | Aromatic Nitro Compounds (Ar-NO₂) | Causality of Spectral Shift |
| Asymmetric Stretch (ν_as) | ~1550 cm⁻¹ | 1550–1475 cm⁻¹[6] | Conjugation with the aromatic ring delocalizes electron density, weakening the N-O bonds and shifting the absorption to a lower wavenumber (lower energy).[5][7] |
| Symmetric Stretch (ν_s) | ~1365 cm⁻¹ | 1360–1290 cm⁻¹[6] | Similar to the asymmetric stretch, conjugation lowers the vibrational frequency.[5][7] |
| Relative Intensity | ν_as (stronger) > ν_s | ν_as ≈ ν_s | In aromatic compounds, both absorptions typically exhibit strong and comparable intensity. In aliphatic compounds, the lower-frequency symmetric stretch is often less intense.[7] |
Expert Insight: The presence of other electron-donating or electron-withdrawing substituents on an aromatic ring will further modulate the precise positions of these bands.[5] For instance, a strong electron-donating group can increase electron density in the ring, enhancing conjugation with the nitro group and causing a further shift to lower wavenumbers. This sensitivity makes FTIR a powerful tool for probing subtle electronic changes in a molecule.
Section 2: The Versatile Heterocycle: In-Depth Analysis of the Pyridine Ring
Pyridine's FTIR spectrum is more complex than that of the nitro group, characterized by a series of bands arising from the stretching and bending of the entire aromatic ring system. These vibrations include C=C and C=N stretching, as well as in-plane and out-of-plane C-H bending.
Characteristic FTIR Absorption Bands
The most diagnostically useful vibrations for identifying a pyridine ring are the in-ring stretching modes.
| Vibration | Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Aromatic C=C/C=N In-Ring Stretch | 1600–1400 cm⁻¹ | Medium to Strong | This region often shows a pattern of multiple bands, typically near 1600, 1580, 1500, and 1450 cm⁻¹. The pattern is highly characteristic of the aromatic structure.[5] |
| C-H In-Plane Bend | 1300–1000 cm⁻¹ | Medium | These bands can be useful but often overlap with other vibrations. |
| C-H Out-of-Plane (OOP) Bend | 900–675 cm⁻¹ | Strong | The position of these strong bands is highly dependent on the substitution pattern on the pyridine ring, providing valuable structural clues.[5] |
Special Application: Pyridine as a Probe Molecule for Catalyst Acidity
A significant application of pyridine FTIR analysis is in materials science for characterizing the acidic sites of solid catalysts like zeolites. Pyridine adsorbs onto the catalyst surface and its resulting spectrum reveals the nature of the acid sites.
-
Lewis Acid Sites: Pyridine coordinatively bonds to Lewis acid sites (electron acceptors). This interaction gives rise to a characteristic absorption band at approximately 1450 cm⁻¹ .[8]
-
Brønsted Acid Sites: Pyridine accepts a proton from Brønsted acid sites (proton donors), forming a pyridinium ion (PyH⁺). This ion produces a distinct absorption band at approximately 1540 cm⁻¹ .[8]
By measuring the intensity of these bands, one can quantify the relative amounts of Brønsted and Lewis acid sites on a catalyst's surface.[9]
Section 3: Comparative Analysis and Quantitative Insights
A direct comparison highlights the distinct spectral regions where these two functional groups can be identified.
| Functional Group | Primary Diagnostic Region (cm⁻¹) | Key Spectral Features |
| Nitro (Aromatic) | 1550–1475 and 1360–1290 | Two very strong, sharp, and distinct peaks.[6] |
| Pyridine | 1600–1400 | A series of four or more medium-to-strong peaks. |
Quantitative Analysis of Functional Groups
While FTIR is predominantly a qualitative technique, it can provide quantitative information by applying the Beer-Lambert Law, which correlates absorbance with concentration.[2][10]
Methodology for Quantification:
-
Prepare Standards: Create a series of solutions with known concentrations of the analyte.[10]
-
Acquire Spectra: Obtain the FTIR spectrum for each standard under identical conditions.
-
Identify Characteristic Peak: Select a strong, well-resolved absorption band unique to the functional group of interest (e.g., the asymmetric NO₂ stretch).
-
Measure Peak Area/Height: Integrate the area or measure the height of the chosen peak for each standard. Peak area is generally more robust.[10]
-
Create Calibration Curve: Plot the peak area/height against the known concentrations to generate a calibration curve.
-
Analyze Unknown Sample: Acquire the spectrum of the unknown sample and use its peak area/height to determine the concentration from the calibration curve.[10]
Trustworthiness Considerations: Quantitative FTIR analysis requires careful control of experimental parameters. The sample path length must be constant, and the sample matrix should not interfere with the analyte's absorption bands.[10] Non-uniform sample deposits or scattering effects can introduce significant errors.[11]
Section 4: Validated Experimental Protocols
The quality of an FTIR spectrum is critically dependent on proper sample preparation.[12] The choice of method is dictated by the physical state of the sample (solid or liquid).
Workflow for FTIR Analysis
Protocol 1: KBr Pellet Method (for Solid Samples)
This classic transmission method is ideal for obtaining high-quality spectra of solid materials that can be finely ground.
-
Causality: Potassium bromide (KBr) is used because it is transparent to infrared radiation in the mid-IR range and has a refractive index that, when pressed, minimizes scattering.[12]
-
Grind the Sample: Using an agate mortar and pestle, grind approximately 1-2 mg of the solid sample until it has a fine, flour-like consistency.[12] Rationale: Reducing particle size below the wavelength of the IR light minimizes scattering (Christiansen effect) and produces sharp, well-defined peaks.[13]
-
Mix with KBr: Add 100-200 mg of dry, spectroscopic-grade KBr powder to the mortar and gently mix with the sample.[12] Self-Validation: KBr must be kept scrupulously dry (e.g., in an oven at >100°C) as absorbed water will show a very broad O-H stretching band around 3400 cm⁻¹, potentially obscuring N-H or O-H features of the sample.[13]
-
Press the Pellet: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Analyze: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Protocol 2: Attenuated Total Reflectance (ATR) (for Solids and Liquids)
ATR is a modern, rapid alternative that requires minimal sample preparation. It is ideal for films, powders, and viscous liquids.
-
Causality: The IR beam is directed into a crystal of high refractive index (e.g., diamond, zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal. This interaction is measured.
-
Clean the ATR Crystal: Before analysis, thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Acquire Background: With the clean, empty crystal, acquire a background spectrum. Self-Validation: This step is crucial to digitally subtract any absorbances from the crystal itself and the ambient atmosphere (CO₂, H₂O).
-
Apply Sample: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[12]
-
Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Rationale: Good contact is essential for a strong, high-quality signal. Poor contact results in a weak, noisy spectrum.
-
Analyze: Acquire the sample spectrum. After analysis, clean the crystal thoroughly.
Conclusion
FTIR spectroscopy offers a definitive and nuanced approach to identifying and comparing nitro and pyridine functional groups. The nitro group is readily identified by its two characteristically intense and sharp stretching bands, whose positions are sensitive indicators of the molecule's electronic environment. The pyridine ring presents a more complex but equally characteristic pattern of absorptions in the fingerprint region. By understanding the fundamental vibrational modes and the factors that influence them, and by employing validated sample preparation and data acquisition protocols, researchers can confidently leverage FTIR spectroscopy for structural elucidation, quantitative analysis, and advanced applications such as catalyst characterization.
References
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Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]
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Infrared of nitro compounds. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
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How can the FTIR technique be used for quantitative analysis?. (2014). ResearchGate. Retrieved from [Link]
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Issues in the Quantitation of Functional Groups by FTIR Spectroscopic Analysis of Impactor-Collected Aerosol Samples. (2000). Taylor & Francis Online. Retrieved from [Link]
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FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]
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How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. Retrieved from [Link]
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How to Identify Functional Groups in FTIR Spectra. (2025). Patsnap. Retrieved from [Link]
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Sample preparation for FT-IR. (n.d.). University of the West Indies at Mona. Retrieved from [Link]
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How to Prepare Samples for FTIR Testing. (2026). Rocky Mountain Labs. Retrieved from [Link]
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Interpreting Infrared Spectra. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Quantification of Mass Fraction of Organic Mass Functional Groups: Fourier Transform Infrared spectroscopy (FTIR) Application. (2016). University of California, Davis. Retrieved from [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). ResearchGate. Retrieved from [Link]
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IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]
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FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. Retrieved from [Link]
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Values of the integrated area of characteristic nitro group absorption bands... (n.d.). ResearchGate. Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). University of Southern Mississippi. Retrieved from [Link]
-
IR Absorption Frequencies. (n.d.). Northern Illinois University. Retrieved from [Link]
-
FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014). Atmospheric Chemistry and Physics. Retrieved from [Link]
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THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
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FT-IR spectra. (A) Obtained after desorption of pyridine at different temperatures... (n.d.). ResearchGate. Retrieved from [Link]
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Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. Retrieved from [Link]
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FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyridine FTIR Spectroscopy. (n.d.). CET Scientific Services Pte Ltd. Retrieved from [Link]
-
FT-IR (7500−1800 cm-1) Study of Hydrogen-Bond Complexes between Phenols−OH(OD) and Pyridine. (1997). ACS Publications. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Five Reasons Why Not Every Peak Shift in Infrared (IR) Spectra Indicates a Chemical Structure Change. (2021). Spectroscopy Online. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]
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A Senior Application Scientist's Guide to Distinguishing E and Z Isomers of 3-(2-Nitroethenyl)pyridine
Introduction
In the realm of pharmaceutical development and materials science, the precise structural elucidation of molecular entities is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Geometric isomers, such as the E (entgegen) and Z (zusammen) isomers of 3-(2-nitroethenyl)pyridine, often exhibit distinct physicochemical properties and biological activities. The restricted rotation around the carbon-carbon double bond gives rise to these two stable, non-interconvertible (under standard conditions) stereoisomers. Misidentification can lead to drastic differences in pharmacological response or material performance.
This guide provides an in-depth comparison of the analytical methodologies used to unambiguously distinguish between the E and Z isomers of 3-(2-nitroethenyl)pyridine. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to equip researchers with the necessary tools for confident characterization.
Core Principles of Isomer Differentiation
The fundamental difference between the E and Z isomers of 3-(2-nitroethenyl)pyridine lies in the spatial arrangement of the substituents attached to the vinylic carbons. In the E-isomer, the high-priority groups (the pyridine ring and the nitro group) are on opposite sides of the double bond. In the Z-isomer, they are on the same side. This seemingly subtle difference has profound consequences on the molecule's electronic environment, steric profile, and polarity, which we can exploit for differentiation using modern analytical techniques.
Method 1: ¹H NMR Spectroscopy - The Definitive Diagnostic Tool
Principle of Distinction: Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and accessible technique for this purpose. The key lies in the analysis of the vicinal coupling constant (³J) between the two vinylic protons (Hₐ and Hᵦ). According to the Karplus relationship, the magnitude of this coupling is dependent on the dihedral angle between the two protons.
-
In the E-isomer , the vinylic protons are in a trans configuration with a dihedral angle of ~180°, resulting in a large coupling constant, typically in the range of 13-18 Hz .
-
In the Z-isomer , the protons are in a cis configuration with a dihedral angle of ~0°, leading to a significantly smaller coupling constant, typically 7-12 Hz .[1]
This difference of several Hertz is unambiguous and serves as a definitive diagnostic marker.
dot
Caption: Molecular structures of E and Z isomers of 3-(2-nitroethenyl)pyridine.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized 3-(2-nitroethenyl)pyridine sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a ¹H NMR spectrometer operating at a field strength of 400 MHz or higher to ensure good signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient signal-to-noise by adjusting the number of scans.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis:
-
Identify the two doublets corresponding to the vinylic protons, typically found in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring and the nitro group.
-
Measure the coupling constant (J-value) for these doublets. The software's built-in tools can perform this measurement with high precision.
-
A J-value > 13 Hz confirms the E-isomer, while a J-value < 12 Hz indicates the Z-isomer.
-
Comparative Data Summary
| Parameter | Expected for E-isomer | Expected for Z-isomer | Rationale |
| Vinylic ¹H-¹H Coupling (³J) | ~13-16 Hz | ~9-11 Hz | trans vs. cis relationship (Karplus effect) |
| Chemical Shift (δ) | Vinylic protons are typically distinct. | Vinylic protons may have more similar chemical shifts. | Anisotropy and steric effects differ. |
Method 2: High-Performance Liquid Chromatography (HPLC)
Principle of Distinction: The E and Z isomers possess different three-dimensional shapes and dipole moments, leading to distinct interactions with the stationary phase of an HPLC column. The E-isomer is generally more stable and often less polar than the sterically hindered Z-isomer. This difference in polarity allows for their separation, resulting in different retention times (tᵣ). Reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, is highly effective for this purpose.[3][4]
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- 3. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sfera.unife.it [sfera.unife.it]
Comparative Stability Analysis: 3-(2-Nitroethenyl)pyridine Free Base vs. Hydrochloride Salt
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction: The Critical Choice Between Form and Function
In the landscape of pharmaceutical development, the selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a decision of paramount importance. This choice profoundly influences a compound's manufacturability, stability, bioavailability, and ultimately, its therapeutic efficacy. 3-(2-Nitroethenyl)pyridine, a heterocyclic compound featuring a reactive nitroalkene moiety, presents a compelling case study. The basic nitrogen atom on the pyridine ring offers a straightforward handle for salt formation, with the hydrochloride salt being the most common choice.
This guide provides a comprehensive framework for comparing the stability of 3-(2-Nitroethenyl)pyridine free base against its hydrochloride salt. We will move beyond theoretical discussions to outline a practical, self-validating experimental plan designed to generate the decisive data required for lead candidate selection. The insights provided herein are grounded in the fundamental chemical principles governing pyridine derivatives and nitro-functionalized compounds, intended to equip researchers with the rationale to not only perform these studies but to deeply understand the results.
The Duality of Form: A Theoretical Stability Profile
Before embarking on an experimental protocol, it is crucial to establish a hypothesis based on the inherent chemical nature of each form.
1. The Free Base: A Profile of Reactivity The 3-(2-nitroethenyl)pyridine free base is a neutral molecule. The pyridine nitrogen possesses a lone pair of electrons, rendering the molecule basic. The core stability concerns stem from the conjugated nitroethenyl group. This system is a potent Michael acceptor, making it susceptible to nucleophilic attack. In the absence of an acidic proton, the free base form may be more prone to base-catalyzed degradation or polymerization, particularly if exposed to alkaline conditions or nucleophiles during formulation. Its solubility is expected to be higher in organic solvents and lower in aqueous media.
2. The Hydrochloride Salt: A Trade-off of Properties Formation of the hydrochloride salt protonates the pyridine nitrogen, creating a pyridinium cation. This typically results in a more crystalline, higher-melting solid with enhanced aqueous solubility compared to the free base. However, this salt form introduces its own set of potential stability challenges:
-
Hygroscopicity: Pyridine hydrochloride itself is known to be hygroscopic, readily absorbing atmospheric moisture.[1][2][3] This water uptake can lead to physical changes (deliquescence) and can act as a medium for chemical degradation.
-
Acid-Catalyzed Degradation: The acidic nature of the pyridinium ion creates a low-pH microenvironment. This acidic milieu can potentially catalyze the hydrolysis of the nitroethenyl group. Studies on other nitroalkanes have shown that their thermal decomposition onset can be dramatically lowered in the presence of strong acids.[4]
A Framework for Empirical Comparison: The Stability Testing Protocol
A robust comparison requires a multi-faceted experimental approach. The following details a comprehensive plan for forced degradation and intrinsic stability assessment. The entire workflow is predicated on the prior development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, capable of separating the parent compound from all potential degradation products.
Caption: Experimental workflow for comparative stability assessment.
Protocol 1: Solid-State Thermal Stability
Rationale: To evaluate the intrinsic thermal stability of each solid form and identify the onset temperature for decomposition. Nitro-containing compounds can be energetic, making this a critical safety and stability assessment.[5][6]
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample (free base or HCl salt) into a hermetically sealed aluminum pan.
-
Place the pan in the DSC instrument.
-
Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the thermogram, noting the melting point (endotherm) and any exothermic events indicative of decomposition.
-
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample from 30 °C to 400 °C at 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature. This will quantify mass loss due to desolvation, sublimation, or decomposition.
-
-
Isothermal Stressing:
-
Store accurately weighed samples of both forms in sealed glass vials at elevated temperatures (e.g., 60 °C, 80 °C) for a period of 4 weeks.
-
At specified time points (e.g., 1, 2, and 4 weeks), remove samples and analyze for degradation using the stability-indicating HPLC method.
-
Protocol 2: Hygroscopicity Assessment
Rationale: To determine the tendency of each form to absorb atmospheric moisture. As hypothesized, the hydrochloride salt is particularly suspect.[1][7]
Methodology:
-
Prepare saturated salt solutions in sealed desiccators to create chambers of known relative humidity (RH), for example:
-
Potassium Acetate (~23% RH)
-
Magnesium Chloride (~33% RH)
-
Sodium Bromide (~58% RH)
-
Sodium Chloride (~75% RH)
-
-
Accurately weigh approximately 100 mg of the free base and HCl salt onto tared watch glasses.
-
Place the samples in the respective humidity chambers at a constant temperature (e.g., 25 °C).
-
At predetermined time points (e.g., 24, 48, 72 hours, 1 week), re-weigh the samples to determine the percentage of mass change.
-
Observe the samples for any physical changes such as deliquescence or change in crystallinity (which can be confirmed by PXRD).
Protocol 3: Solution Stability Across a pH Range
Rationale: To assess the stability in aqueous environments, which is crucial for developing liquid formulations or understanding dissolution behavior. This test will directly probe the susceptibility to acid- or base-catalyzed hydrolysis.
Methodology:
-
Prepare a series of aqueous buffers (e.g., pH 2.0, pH 7.0, pH 10.0).
-
Prepare stock solutions of the free base and HCl salt in a suitable co-solvent (e.g., acetonitrile or methanol) if necessary.
-
Dilute the stock solutions into each buffer to a final concentration of approximately 0.1 mg/mL, ensuring the organic co-solvent is less than 5% of the final volume.
-
Store the buffered solutions in sealed, light-protected vials at a controlled temperature (e.g., 40 °C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution, quench any reaction by diluting into the mobile phase, and analyze immediately by HPLC.
Interpreting the Data: Potential Degradation Pathways
The data from the stability-indicating HPLC method, coupled with LC-MS for peak identification, can elucidate the degradation mechanisms.
Caption: Potential degradation pathways for 3-(2-nitroethenyl)pyridine.
Comparative Data Summary
The results of these experiments can be effectively summarized in tables for a direct, at-a-glance comparison.
Table 1: Predicted Solid-State Stability Outcomes
| Parameter | 3-(2-Nitroethenyl)pyridine Free Base | 3-(2-Nitroethenyl)pyridine HCl Salt | Rationale |
| Melting Point (DSC) | Lower | Higher | Salt formation increases lattice energy. |
| Thermal Decomposition | Moderate Onset | Potentially Lower Onset | Acidic pyridinium may catalyze decomposition.[4] |
| Hygroscopicity (75% RH) | Low (<1% uptake) | High (>5% uptake), potentially deliquescent | Pyridine HCl salts are known to be hygroscopic.[1][2] |
| Photostability | Potential for cis/trans isomerization | Potential for cis/trans isomerization | The double bond is the primary chromophore. |
Table 2: Predicted Solution Stability Outcomes (% Degradation after 72h at 40°C)
| Condition | 3-(2-Nitroethenyl)pyridine Free Base | 3-(2-Nitroethenyl)pyridine HCl Salt | Rationale |
| pH 2.0 Buffer | Low degradation | Moderate degradation | Susceptible to acid-catalyzed hydrolysis. |
| pH 7.0 Buffer | Low degradation | Low degradation | Region of potentially optimal stability. |
| pH 10.0 Buffer | High degradation | Moderate degradation | Free base is highly susceptible to base-catalyzed polymerization/degradation. |
Conclusion and Recommendations
The choice between the free base and hydrochloride salt of 3-(2-nitroethenyl)pyridine is not straightforward and exemplifies a classic trade-off in drug development.
-
The Hydrochloride Salt is anticipated to offer superior aqueous solubility and crystallinity, which are advantageous for formulation and purification. However, its stability is likely compromised by significant hygroscopicity and a potential for acid-catalyzed degradation. Managing this form would require stringent control over humidity during manufacturing and storage, and careful consideration of excipient compatibility.
-
The Free Base is expected to be more robust against humidity and acidic conditions. Its primary liability is a pronounced instability under basic conditions, which could be problematic if the intended formulation or physiological environment has a high pH. Its lower aqueous solubility might also present bioavailability challenges that would need to be overcome through formulation strategies like particle size reduction or amorphous dispersions.
Final Recommendation: For most applications, the free base may represent a more developable, lower-risk starting point, provided its solubility and bioavailability are manageable. Its predicted stability against the most common environmental stressor—humidity—is a significant advantage. The hydrochloride salt should only be pursued if a substantial improvement in solubility is absolutely required and the significant challenges of hygroscopicity and potential for acid-catalyzed degradation can be adequately mitigated through advanced formulation and packaging. The experimental framework outlined in this guide provides the necessary tools to make this critical decision with empirical confidence.
References
-
Leader Biochemical Group. (n.d.). Pyridine hydrochloride CAS 628-13-7. Retrieved from [Link]
-
Howard, J. C. (1955). Preparation of anhydrous pyridine hydrochloride. Journal of Chemical Education, 32(1), 39. Retrieved from [Link]
-
ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts? Retrieved from [Link]
-
Ronzoni, F., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 598-604. Retrieved from [Link]
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University of Camerino. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Retrieved from [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1991). Pyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Abusaidi, H., et al. (2016). Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. Journal of Thermal Analysis and Calorimetry, 124, 81-86. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Nitroethenyl)pyridine Hydrochloride
This guide provides essential, immediate safety protocols and logistical plans for the proper disposal of 3-(2-Nitroethenyl)pyridine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance. Our goal is to empower laboratory personnel with the knowledge to handle and dispose of this chemical with the highest degree of safety and environmental responsibility.
Hazard Profile Analysis: Understanding the "Why"
Proper disposal begins with a thorough understanding of the molecule's inherent risks. 3-(2-Nitroethenyl)pyridine hydrochloride is not a simple compound; its hazard profile is a composite of its distinct structural features. It must be classified and handled as hazardous waste.[1]
-
The Pyridine Moiety: The pyridine ring is a core component. Pyridine and its derivatives are recognized as hazardous, often exhibiting toxicity and acting as irritants.[2] Waste containing pyridine is considered hazardous and must be managed according to strict state and federal regulations.[3]
-
The Nitroethenyl Group: Organic nitro compounds are a class of chemicals that can be highly reactive and are often potent oxidizers.[4] They can pose fire or explosion risks, especially when mixed with incompatible materials or subjected to heat.[4][5] This functional group demands careful segregation from other waste streams, particularly from acids and reducing agents.
-
The Hydrochloride Salt: The hydrochloride form typically increases the compound's water solubility. While this can be useful in some applications, it also means that in the event of a spill, the material can more easily contaminate aqueous environments.[6] Therefore, preventing its entry into drains and waterways is of paramount importance.
Based on this composite profile, all waste materials containing 3-(2-Nitroethenyl)pyridine hydrochloride, including the pure compound, solutions, and any contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be treated as regulated hazardous waste.[2][3]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, adherence to strict personal protective equipment (PPE) protocols is mandatory.[7] Engineering controls, such as a certified chemical fume hood, must be used to minimize inhalation exposure.[8][9][10]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | Protects eyes from accidental splashes of the chemical, which can cause serious irritation or damage.[2][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile may be insufficient for prolonged contact. | Prevents skin contact and absorption. Always inspect gloves before use and use proper removal techniques.[2][11] |
| Protective Clothing | Standard laboratory coat, fully buttoned. | Protects clothing and skin from contamination.[2] |
| Respiratory Protection | Not typically required if handled within a functioning chemical fume hood. | In the event of a large spill or ventilation failure, a respirator may be necessary. Users must be trained and fit-tested.[4][10] |
Step-by-Step Waste Collection and Storage Protocol
The "cradle-to-grave" management of hazardous waste, as mandated by the Environmental Protection Agency (EPA), begins the moment the chemical is deemed waste.[12]
Step 1: Waste Segregation Collect all waste containing 3-(2-Nitroethenyl)pyridine hydrochloride in a dedicated hazardous waste container.[2][8]
-
Causality: Never mix this waste with other chemical streams, especially strong acids or oxidizing agents, to prevent potentially violent reactions.[5] Segregation is a primary control to ensure safety during storage and transport.[13]
Step 2: Container Selection The waste container must be:
-
Made of a compatible material (e.g., borosilicate glass or high-density polyethylene).
-
In good condition, with no cracks or leaks.
Step 3: Proper Labeling Immediately upon adding the first quantity of waste, label the container clearly.[14] The label must include:
-
The words "Hazardous Waste ".[8]
-
The full chemical name: "3-(2-Nitroethenyl)pyridine hydrochloride ".[8]
-
A clear description of the hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
Causality: Proper labeling is a cornerstone of OSHA's Hazard Communication Standard and is crucial for preventing accidental misuse, ensuring correct handling by waste management personnel, and maintaining regulatory compliance.[14][15]
Step 4: Temporary On-Site Storage Store the sealed waste container in a designated, cool, dry, and well-ventilated area, known as a Satellite Accumulation Area (SAA).[8][16]
-
The storage area must provide secondary containment to capture any potential leaks.[8]
-
Keep the container away from sources of ignition, heat, and direct sunlight.[8]
-
Ensure it is segregated from incompatible materials.[10]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
For Small Spills:
-
Alert personnel in the immediate area and restrict access.
-
Ensure the area is well-ventilated, preferably within a fume hood.[8]
-
Wearing the appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[2][10]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[17]
-
Decontaminate the spill area and dispose of all cleanup materials as hazardous waste.
-
-
For Large Spills:
-
Immediately evacuate all non-essential personnel from the area.[8]
-
Alert your institution's Environmental Health & Safety (EHS) department and/or emergency services.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Final Disposal Pathway
The ultimate disposal of 3-(2-Nitroethenyl)pyridine hydrochloride must be handled by professionals in accordance with all regulations.
Primary Method: Licensed Hazardous Waste Vendor The only acceptable method for disposing of this chemical is through a licensed professional waste disposal company.[18] These companies will typically use high-temperature incineration to destroy the compound safely.[3]
-
Procedure: When the waste container is full or no longer in use, complete a chemical collection request form as required by your institution.[10] This will initiate the process for pickup by the licensed vendor, who will manage the "cradle-to-grave" tracking via a hazardous waste manifest.[13][19]
Prohibited Actions
-
DO NOT pour 3-(2-Nitroethenyl)pyridine hydrochloride waste down the drain.[8]
-
DO NOT dispose of this chemical with regular, non-hazardous trash.[8]
-
DO NOT attempt to neutralize the chemical with other reagents unless you are following a validated and approved institutional protocol.
Below is a workflow diagram illustrating the decision-making process for proper disposal.
Caption: Disposal workflow for 3-(2-Nitroethenyl)pyridine hydrochloride.
Regulatory Framework
All procedures described in this guide are designed to comply with the primary regulations governing chemical safety and disposal in the United States.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the "cradle-to-grave" management of hazardous waste, including its generation, transportation, treatment, storage, and disposal.[12]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of all chemicals be evaluated and that this information be conveyed to employers and employees through comprehensive programs, including container labeling and safety data sheets (SDSs).[14][15]
By adhering to these guidelines, you ensure not only the safety of yourself and your colleagues but also maintain compliance with federal and local regulations, protecting our shared environment.
References
-
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. CDC. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Osha.com. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
-
Chemical Hazards and Toxic Substances - Controlling Exposure. Occupational Safety and Health Administration. [Link]
-
Standard Operating Procedures for Pyridine. Washington State University. [Link]
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet for Pyridine. KISHIDA CHEMICAL CO., LTD. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Organic Nitro Compounds Waste Compatibility. CP Lab Safety. [Link]
-
Standard Operating Procedure for Nitro Compounds. University of Georgia Office of Research. [Link]
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- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
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- 13. epa.gov [epa.gov]
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Personal protective equipment for handling 3-(2-Nitroethenyl)pyridine hydrochloride
Part 1: Executive Safety Directive
STOP & READ: Specific toxicological data for the hydrochloride salt of 3-(2-Nitroethenyl)pyridine is limited in public literature. Therefore, this protocol applies the Precautionary Principle , deriving safety measures from the parent free base (3-(2-Nitrovinyl)pyridine) and the structural alerts associated with nitroalkenes (Michael acceptors) and pyridine salts.
Treat this compound as a Potential Sensitizer, Mucous Membrane Irritant, and Suspected Mutagen.
Immediate PPE Requirements (At-a-Glance)
| Protection Zone | Mandatory Equipment | Critical Specification |
| Respiratory | Fume Hood (Primary) | Sash height < 18". Face velocity 80-100 fpm. |
| Ocular | Chemical Goggles | ANSI Z87.1 compliant. Safety glasses are insufficient due to fine acidic dust. |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, 5-8 mil) OR Laminate (Silver Shield) if in solution. |
| Body | Lab Coat + Apron | 100% Cotton or Nomex lab coat. Chemical-resistant apron for solution handling. |
Part 2: Hazard Analysis & Risk Assessment
To understand why we select specific PPE, we must analyze the chemical structure.
1. The Nitroalkene Moiety (-CH=CH-NO₂):
-
Risk: This group is an electron-deficient alkene, acting as a "Michael Acceptor."
-
Biological Implication: It can covalently bind to nucleophilic residues on proteins (e.g., cysteine thiols). This reactivity often correlates with skin sensitization and cytotoxicity .
-
PPE Consequence: Skin coverage must be absolute. Barrier creams are ineffective against reactive electrophiles.
2. The Pyridine Ring:
-
Risk: Pyridine derivatives often possess distinct neurological or hepatic toxicity profiles and can penetrate skin rapidly.
-
PPE Consequence: Glove permeation breakthrough times for pyridine derivatives can be short. Double gloving provides a "sacrificial" outer layer to allow time for removal.
3. The Hydrochloride Salt (.HCl):
-
Risk: Hydrolysis releases hydrochloric acid upon contact with moisture (sweat, mucous membranes).
-
PPE Consequence: The dust is hygroscopic and corrosive. Inhalation will cause immediate respiratory distress. Goggles are mandatory to prevent acidic dust from dissolving in tear film and damaging the cornea.
Part 3: Comprehensive PPE Protocol
Dermal Protection Strategy (Glove Logic)
Standard nitrile gloves offer limited protection against pyridine-based solutions.
-
Solid Handling:
-
Protocol: Double Nitrile (Blue/Purple).
-
Logic: Solids permeate slowly. The outer glove protects against dust; the inner glove protects during doffing.
-
-
Solution Handling (Organic Solvents e.g., DMSO, Methanol):
-
Protocol: Silver Shield (Laminate) or Viton gloves are preferred. If unavailable, use Heavy Duty Nitrile and change every 15 minutes of exposure.
-
Logic: Organic solvents act as a vehicle, carrying the toxicant through thin nitrile rubber.
-
Respiratory & Engineering Controls
-
Primary: All weighing and transfer must occur inside a certified chemical fume hood.
-
Secondary (Spill/Outside Hood): If a fume hood is compromised or for spill cleanup, a Full-Face Respirator with P100/Organic Vapor cartridges is required.
-
Note: A simple N95 is insufficient for acid gases released by hydrolysis.
-
Part 4: Operational Workflows
Workflow: Safe Weighing & Transfer
Caption: Figure 1. Step-by-step containment protocol for weighing hygroscopic, high-hazard solids.
Protocol: Solubilization
-
Solvent Choice: The HCl salt is likely soluble in water, methanol, or DMSO. Avoid non-polar solvents (Hexane/Ether).
-
Addition Order: Add solvent to the solid, not solid to solvent, to prevent "puffing" of dust.
-
Pressure Release: If dissolving in a sealed vial, briefly vent the vial (needle puncture or loose cap) as heat of solution (exothermic) may build pressure.
Part 5: Emergency Response & Disposal
Spill Response Decision Matrix
Caption: Figure 2. Triage logic for accidental release. Note that dry sweeping is prohibited to prevent aerosolization.
Decontamination
-
Surface Decontamination: Wipe surfaces with a 10% Sodium Bicarbonate solution .
-
Mechanism:[1] Neutralizes the HCl salt and helps solubilize the organic residue.
-
-
Glassware: Rinse with methanol inside the hood (collect rinsate as organic waste), then wash with soap and water.
Waste Disposal
-
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Corrosive."
-
Liquid Waste: Segregate into "Organic Solvents + Toxic" or "Aqueous + Toxic" depending on the solvent used.
-
Labeling: Must explicitly list "3-(2-Nitroethenyl)pyridine HCl" and "Potential Sensitizer."
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15398606, 3-(2-Nitrovinyl)pyridine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: 3-(2-nitrovinyl)pyridine - Hazard Classifications. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine (Standard 1910.1000). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
